molecular formula C16H30OSi2 B12605937 tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane CAS No. 648428-53-9

tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane

Cat. No.: B12605937
CAS No.: 648428-53-9
M. Wt: 294.58 g/mol
InChI Key: QNPHZXUYJCRGDN-UHFFFAOYSA-N
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Description

tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane is a silane derivative featuring a tert-butyl(dimethyl)silyl (TBDMS) group linked to a phenyl-substituted methylene backbone with a trimethylsilyloxy (TMSO) substituent. This compound is structurally complex, combining steric bulk from the tert-butyl group and electronic effects from the phenyl and TMSO moieties. Its primary applications lie in organic synthesis, where it may serve as a protecting group or intermediate in stereoselective reactions.

Properties

CAS No.

648428-53-9

Molecular Formula

C16H30OSi2

Molecular Weight

294.58 g/mol

IUPAC Name

tert-butyl-dimethyl-[phenyl(trimethylsilyloxy)methyl]silane

InChI

InChI=1S/C16H30OSi2/c1-16(2,3)19(7,8)15(17-18(4,5)6)14-12-10-9-11-13-14/h9-13,15H,1-8H3

InChI Key

QNPHZXUYJCRGDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)C(C1=CC=CC=C1)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Method 1: Synthesis via Trimethylsilylation

This method involves the trimethylsilylation of phenolic compounds using tert-butyldimethylsilyl chloride as a silylating agent.

  • Reagents :

    • tert-Butyldimethylsilyl chloride
    • Phenolic compound (e.g., phenol or substituted phenols)
    • Base (e.g., triethylamine)
  • Procedure :

    • Dissolve the phenolic compound in an appropriate solvent (e.g., dichloromethane).
    • Add triethylamine to the solution to deprotonate the phenol.
    • Slowly add tert-butyldimethylsilyl chloride to the mixture while stirring at room temperature.
    • After completion of the reaction (monitored by TLC), quench with water and extract the organic layer.
    • Purify the product using column chromatography.

Method 2: Direct Synthesis from Silanes

A more direct method involves the reaction of dimethyldichlorosilane with tert-butyl chloride in the presence of a base.

  • Reagents :

    • Dimethyldichlorosilane
    • Tert-butyl chloride
    • Magnesium or another reducing agent
  • Procedure :

    • In a dry reactor, add magnesium turnings and dissolve them in a mixed solvent (e.g., ether and hexane).
    • Slowly introduce a mixture of dimethyldichlorosilane and tert-butyl chloride into the reactor while maintaining low temperatures.
    • Allow the reaction to proceed for several hours under reflux conditions.
    • After completion, cool the mixture and add hydrochloric acid to hydrolyze any unreacted silanes.
    • Separate layers and purify the organic layer to isolate the desired silane.

Method 3: Grignard Reaction

Utilizing Grignard reagents can also yield this silane through a multi-step process involving alkylation.

  • Reagents :

    • Grignard reagent (e.g., phenylmagnesium bromide)
    • Trimethylsilyl chloride
    • tert-Butanol
  • Procedure :

    • Prepare phenylmagnesium bromide from bromobenzene and magnesium in dry ether.
    • Add trimethylsilyl chloride to the Grignard reagent at low temperatures to form a silylated intermediate.
    • Introduce tert-butanol to quench the reaction and form tert-butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane.
    • Purify through distillation or chromatography.

The efficiency and yield of each method can vary based on factors such as temperature, reaction time, and reagent purity.

Method Yield (%) Reaction Time Notes
Trimethylsilylation Up to 85 Few hours Simple but may require purification steps
Direct synthesis from silanes Up to 90 Several hours Requires careful handling of chlorosilanes
Grignard reaction Up to 80 Several hours Sensitive to moisture; requires anhydrous conditions

The preparation of this compound can be accomplished through various methods, each with its advantages and challenges. The choice of method may depend on available reagents, desired yield, and specific application requirements in further chemical synthesis or material development.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into simpler silanes.

    Substitution: The trimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution can produce a variety of functionalized silanes.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane is used as a protecting group for alcohols and other sensitive functional groups. Its stability under a wide range of conditions makes it valuable in multi-step synthetic processes.

Biology

The compound is used in the synthesis of biologically active molecules, where it helps protect functional groups during complex synthetic routes.

Medicine

In medicinal chemistry, this compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry

Industrially, the compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane exerts its effects involves the formation of stable silyl ethers. The tert-butyl and dimethylsilyl groups provide steric hindrance, protecting the functional groups from unwanted reactions. The trimethylsilyloxy group can be easily removed under mild conditions, allowing for the recovery of the original functional group.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to analogous silyl ethers and silane derivatives based on steric hindrance, electronic properties, and synthetic utility:

tert-Butyldiphenylsilyl (TBDPS) Derivatives
  • Example: tert-Butyl(4-(-3,4-dimethyl-5-(phenylsulfonyl)tetrahydrofuran-2-yl)phenoxy)dimethylsilane ().
  • Key Differences :
    • Steric Bulk : TBDPS groups are bulkier than TBDMS due to two phenyl substituents, slowing reaction kinetics in nucleophilic substitutions.
    • Stability : TBDPS-protected intermediates often require harsher conditions (e.g., HF or TBAF) for deprotection compared to TBDMS.
    • Synthetic Efficiency : TBDPS protection in achieved 91% yield under optimized conditions (5.2 equiv. silyl chloride, imidazole), whereas TBDMS derivatives may require milder reagents.
Trimethylsilyl (TMS) and Dimethyl(phenyl)silyl Derivatives
  • Example: Methyl 3-(dimethyl(phenyl)silyl)penta-3,4-dienoate ().
  • Deprotection: TMS groups are more labile than TBDMS, often cleaved under mildly acidic or aqueous conditions.
TBDMS-Protected Alcohols and Ethers
  • Example : (1,3-bis(4-methoxyphenyl)penta-1,4-dienyloxy)(tert-butyl)dimethylsilane ().
  • Key Differences :
    • Steric Protection : The tert-butyl group in TBDMS provides moderate steric shielding, balancing reactivity and stability in multi-step syntheses.
    • Spectroscopic Signatures : TBDMS-protected compounds exhibit distinct ¹H NMR signals (e.g., δ 0.08 ppm for Si(CH₃)₂), aiding structural confirmation.
Reaction Yields and Conditions
Compound Type Silyl Group Yield Key Reagents/Conditions Reference
TBDPS-protected triol TBDPS 72% TBDPSCl, imidazole, DMAP
TBDMS-protected dienyloxy TBDMS High TBSCl, HMPA, vinylmagnesium bromide
Allenylsilane Trimethylsilyl Moderate n-BuLi, THF, –78°C
  • Insights : TBDMS groups generally offer higher yields in silylation reactions compared to bulkier TBDPS derivatives due to reduced steric constraints.
Deprotection Methods
  • TBDMS : Cleaved with fluoride sources (e.g., TBAF) or acidic conditions (e.g., HF/MeOH).
  • TBDPS : Requires stronger acids (e.g., HF-pyridine).
  • TMS : Removed under mild conditions (e.g., aqueous workup).

Spectroscopic and Physical Property Comparisons

NMR Data
Compound Type ¹H NMR (δ ppm, Key Signals) ¹³C NMR (δ ppm, Key Signals) Reference
TBDMS-protected dienyloxy 0.08 (s, 6H, Si(CH₃)₂) 18.1 (SiC(CH₃)₃)
TBDPS-protected triol 1.30 (s, 9H, t-Bu) 25.8 (C(CH₃)₃)
Allenylsilane 0.12 (s, 9H, Si(CH₃)₃) 0.0 (Si(CH₃)₃)
  • Insights : The tert-butyl group in TBDMS derivatives produces a singlet near δ 1.30 ppm, while TMS groups show upfield shifts (δ 0.08–0.12 ppm).

Biological Activity

tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane is a silane compound notable for its complex structure, which includes a tert-butyl group, dimethyl groups, and a phenyl group substituted with a trimethylsilyl ether. This compound falls under the category of organosilicon compounds, which are recognized for their unique chemical properties and versatility in various applications. While specific biological activities of this compound are not extensively documented, there are indications that silane compounds can exhibit antimicrobial and antifungal properties.

Chemical Structure and Properties

The molecular formula for this compound is C15H26O1SiC_{15}H_{26}O_{1}Si, with a molecular weight of approximately 270.5 g/mol. The presence of the trimethylsilyl group enhances the compound's stability and solubility, making it useful in organic synthesis and as a protective group in various chemical reactions.

Biological Activity Overview

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique features of this compound:

Compound NameStructureUnique Features
tert-Butyldimethylsilyl chlorideR-Si(CH₃)₂ClCommon silylation reagent; lacks aromatic character
Trimethylsilyl ether derivativesR-O-Si(CH₃)₃More volatile but less stable than tert-butyl variants
Phenyl(trimethyl)silanePh-Si(CH₃)₃Lacks bulky tert-butyl group; less sterically hindered

The combination of a bulky tert-butyl group with a phenolic structure and trimethylsilyl ether functionality distinguishes this compound from others, offering enhanced stability and reactivity profiles suitable for specific synthetic applications.

Case Studies and Research Findings

While direct studies on the biological activity of this compound are scarce, related research on organosilicon compounds provides insights into potential applications:

  • Anticancer Research : Some studies have investigated the anticancer properties of silanes. For example, certain silane derivatives have shown promise in inhibiting the growth of cancer cell lines through various mechanisms including apoptosis induction and cell cycle arrest .
  • Antimicrobial Studies : Research has demonstrated that silanes can disrupt microbial cell membranes or inhibit essential enzymes, leading to microbial death. The exact mechanisms remain an area for further exploration .

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